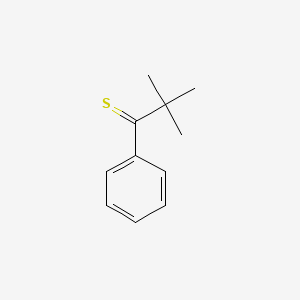

Thiopivalophenone

Description

Structure

3D Structure

Properties

CAS No. |

40920-09-0 |

|---|---|

Molecular Formula |

C11H14S |

Molecular Weight |

178.30 g/mol |

IUPAC Name |

2,2-dimethyl-1-phenylpropane-1-thione |

InChI |

InChI=1S/C11H14S/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

BGJSVUIPVFCFRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=S)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Thiopivalophenone and Its Derivatives

Established Synthetic Routes to Thiopivalophenone

Established methods for the synthesis of this compound and other sterically hindered thioketones often involve the thionation of a corresponding ketone or the reaction of organometallic reagents with sulfur-containing compounds.

While direct synthesis of this compound from halogenated anilines, nitriles, and carbon disulfide is not widely documented, analogous methods for other thioketones suggest a plausible pathway. A general approach for the synthesis of thioketones involves the reaction of ketimine anions with carbon disulfide. thieme-connect.de In this method, a ketimine, formed from a ketone, is treated with an organolithium reagent to generate the anion, which then reacts with carbon disulfide to form a four-membered ring intermediate that subsequently decomposes to the thioketone. thieme-connect.de

Another relevant method is the synthesis of hindered thioketones from ketone hydrazones. thieme-connect.de This process involves converting the ketone hydrazone into a (triphenylphosphoranylidene)hydrazone, which is then heated with elemental sulfur to yield the desired thioketone. thieme-connect.de

The oxidation of thioketones to their corresponding S-oxides, known as sulfines, is a well-established transformation. researchgate.netacs.org This reaction is particularly relevant for sterically hindered thioketones like this compound, as the bulky substituents can enhance the stability of the resulting sulfine (B13751562). The oxidation is typically carried out using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The photochemical oxidation of thioketones has also been studied, providing another route to sulfine derivatives. acs.org The mechanism of oxidation of aromatic sulfides by N-chlorosuccinimide has been shown to proceed through a chlorosulfonium ion intermediate, which may be relevant to the oxidation of thioketones as well. rsc.org

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic strategies for this compound derivatives often leverage the unique reactivity of the thiocarbonyl group in cycloaddition reactions, particularly with highly reactive intermediates like arynes.

The reaction of this compound with benzyne (B1209423), a highly reactive aryne, serves as a powerful tool for the synthesis of complex sulfur-containing heterocyclic compounds. These reactions can proceed through different cycloaddition pathways.

The reaction of this compound with benzyne can proceed via a [2+2] cycloaddition pathway to yield 2H-benzo[b]thiete derivatives. oup.com Specifically, the reaction of a this compound derivative with phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate (B1224126) in the presence of tetrabutylammonium (B224687) fluoride (B91410) as a benzyne precursor afforded the corresponding 2-tert-butyl-2-p-tolyl-2H-benzo[b]thiete in 58% yield. oup.com This reaction represents a formal insertion of the aryne into the carbon-sulfur double bond of the thioketone. The mechanism of [2+2] cycloadditions involving arynes is a subject of ongoing research, with both concerted and stepwise pathways being considered. nih.govnih.gov

| Reactants | Product | Cycloaddition Pathway | Yield | Reference |

| This compound and Benzyne (from phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate) | 2-tert-butyl-2-p-tolyl-2H-benzo[b]thiete | [2+2] | 58% | oup.com |

| This compound and Benzyne (from benzenediazonium (B1195382) 2-carboxylate) | 2-tert-butyl-2-p-tolyl-benzo[d] oup.comnih.govoxathiane-6-one | Not [2+2] | 82% | oup.com |

This compound and other thioketones can also participate in [4+2] cycloaddition reactions, acting as dienophiles. nih.gov When reacting with unsymmetrical arynes, the regioselectivity of the cycloaddition becomes a critical factor. nih.gov The outcome of the reaction is influenced by both electronic and steric factors of the reactants. For instance, in the cycloaddition of indolynes (indole-based arynes), the substitution pattern on the indolyne can lead to a high degree of regioselectivity. nih.gov While specific studies on the [4+2] cycloaddition of this compound with unsymmetrical arynes are not extensively detailed in the provided search results, the principles of regioselectivity observed in other aryne cycloadditions would be expected to apply. nih.govrsc.orgrsc.orgmdpi.com

| Cycloaddition Pathway | Key Considerations | General Outcome |

| [4+2] | Regioselectivity with unsymmetrical arynes, steric and electronic effects. | Formation of six-membered sulfur-containing heterocycles. |

Aryne Insertion Reactions involving Thiopivalophenones

Influence of Benzyne Precursors and Leaving Group Abilities on Reaction Outcomes

Common benzyne precursors include 2-(trimethylsilyl)aryl triflates and 2-haloaryl triflates. The choice of precursor dictates the method of benzyne generation. For instance, 2-(trimethylsilyl)aryl triflates generate benzyne under mild conditions using fluoride salts like cesium fluoride. In contrast, the use of halogenated aryl compounds often necessitates the use of strong bases such as n-butyllithium. The reaction conditions associated with different precursors are a key consideration in planning a synthesis, especially when sensitive functional groups are present in the reacting species.

The interplay between the benzyne precursor and the leaving group's ability directly impacts the viability and mechanism of a given reaction. wikipedia.org For instance, in nucleophilic substitution reactions, a better leaving group will facilitate both SN1 and SN2 pathways. mdpi.com The choice of these precursors and leaving groups would be critical in designing a synthetic route towards this compound that proceeds through a benzyne intermediate, as it would affect the conditions required for the reaction and the compatibility with other functional groups.

| Benzyne Precursor | Generation Conditions | Leaving Group | Leaving Group Ability |

| 2-(Trimethylsilyl)aryl triflate | Mild (e.g., CsF) | Triflate | Excellent |

| 2-Haloaryl triflate | Strong base (e.g., nBuLi) | Halide (I, Br, Cl) | Good to Moderate |

| Anthranilic acid | Diazotization (e.g., amyl nitrite) | N₂, CO₂ | Excellent |

Applications of Hypervalent Organoiodine Reagents in Thio-Organic Synthesis

Hypervalent organoiodine compounds have emerged as versatile and environmentally benign reagents in organic synthesis, offering mild and highly selective oxidative transformations. wikipedia.orgarkat-usa.org These reagents, particularly λ³- and λ⁵-iodanes, function as powerful oxidizing agents and electrophilic species. wikipedia.org Their applications span a wide range of reactions, including carbon-carbon and carbon-heteroatom bond-forming reactions, making them highly relevant for thio-organic synthesis and the potential derivatization of this compound. wikipedia.org

In the realm of sulfur chemistry, hypervalent iodine reagents have been employed for various transformations. For example, they can facilitate the oxidation of thiols to disulfides. researchgate.net Reagents like iodobenzene (B50100) diacetate (PhI(OAc)₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PhI(OCOCF₃)₂) are effective oxidants for such conversions. arkat-usa.org These reactions often proceed under mild conditions, avoiding the use of more toxic heavy metal oxidants. wikipedia.org

Furthermore, hypervalent iodine reagents can be utilized in the formation of C-S bonds. For instance, the reaction of thiols with diaryliodonium salts can lead to the formation of thioethers. The exceptional leaving group ability of the -IAr fragment in iodonium (B1229267) salts facilitates these nucleophilic substitution reactions. arkat-usa.org This methodology could be adapted for the introduction of various sulfur-containing moieties onto different molecular scaffolds.

The development of catalytic and recyclable hypervalent iodine reagents has further enhanced their appeal in sustainable chemistry. arkat-usa.org Polymer-supported and recyclable reagents have been designed to simplify product purification and minimize waste. arkat-usa.org The continuous exploration of these reagents in thio-organic synthesis is expected to provide novel and efficient pathways for the preparation of complex sulfur-containing molecules. core.ac.ukbeilstein-journals.org

| Hypervalent Iodine Reagent | Abbreviation | Typical Application in Thio-Organic Synthesis |

| Iodobenzene diacetate | PhI(OAc)₂, DIB, PIDA | Oxidation of thiols to disulfides arkat-usa.org |

| [Bis(trifluoroacetoxy)iodo]benzene | PhI(OCOCF₃)₂, BTI, PIFA | Oxidation of thiols to disulfides arkat-usa.org |

| Diaryliodonium salts | [Ar₂I]⁺X⁻ | Formation of thioethers from thiols arkat-usa.org |

| 2-Iodoxybenzoic acid | IBX | Oxidation of sulfides to sulfoxides |

| Dess-Martin periodinane | DMP | Oxidation of sulfur-containing alcohols |

Domino and Multicomponent Reaction Approaches for Complex Scaffolds

Domino and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis for the construction of complex molecular architectures from simple starting materials in a single operation. nih.govmdpi.commdpi.com These reactions offer significant advantages in terms of atom economy, step economy, and reduction of waste, aligning with the principles of green chemistry. nih.govresearchgate.net The application of these methodologies to the synthesis of sulfur-containing heterocycles, such as thiophenes and thiazoles, highlights their potential for creating diverse derivatives related to this compound. nih.govnih.govresearchgate.net

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations where the product of one reaction is the substrate for the next. nih.gov This approach allows for the rapid assembly of complex cyclic systems. For instance, domino reactions of 1,3-thiazolidinedione with malononitrile (B47326) and aromatic aldehydes can lead to the formation of dihydrothiophene derivatives through a ring-opening/recyclization sequence. nih.gov

Multicomponent reactions, on the other hand, involve the simultaneous reaction of three or more starting materials in a one-pot fashion to form a single product that incorporates portions of all the reactants. nih.gov The Ugi and Passerini reactions are classic examples of MCRs. nih.govmdpi.com In the context of thio-organic synthesis, MCRs have been employed for the preparation of various thiophene (B33073) derivatives. researchgate.net For example, a multicomponent synthesis of 2-amino thiophene derivatives can be achieved from aromatic aldehydes, malononitrile, ethyl acetoacetate, and sulfur. researchgate.net

The development of novel domino and multicomponent reactions continues to be an active area of research, with the potential to generate libraries of structurally diverse compounds for applications in drug discovery and materials science. nih.govnih.gov The adaptation of these strategies to incorporate a this compound moiety could provide access to a wide range of complex and potentially bioactive molecules.

| Reaction Type | Key Features | Example Application in Thio-Organic Synthesis |

| Domino Reaction | Sequential intramolecular reactions nih.gov | Synthesis of dihydrothiophenes from 1,3-thiazolidinedione nih.gov |

| Multicomponent Reaction | Three or more reactants in one pot nih.gov | Synthesis of 2-amino thiophenes researchgate.net |

| Ugi Reaction | Four-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid nih.gov | Potential for creating complex amide structures with sulfur-containing components |

| Gewald Reaction | A multicomponent reaction for the synthesis of 2-aminothiophenes researchgate.net | Direct synthesis of substituted thiophene rings |

Catalytic Methodologies in this compound Derivatization

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for molecular transformations. The derivatization of a core structure like this compound can be significantly enhanced through the use of various catalytic methodologies, leading to a diverse range of functionalized molecules with potentially novel properties.

Exploration of Nanocatalysis in Thio-Organic Transformations

Nanocatalysis has emerged as a rapidly growing field, providing powerful tools for a wide array of organic transformations, including those involving sulfur-containing compounds. acs.orgnih.gov Nanostructured catalysts offer several advantages over their bulk counterparts, such as high surface-to-volume ratios, increased number of active sites, and often enhanced selectivity and reactivity. researchgate.net These properties make them highly attractive for sustainable and efficient chemical processes. acs.org

In the context of thio-organic transformations, nanocatalysts have demonstrated significant potential. researchgate.net For example, various nanocatalysts have been developed for the oxidative coupling of thiols to disulfides, a fundamental reaction in sulfur chemistry. researchgate.net Magnetic nanocatalysts, in particular, offer the added benefit of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling and reuse. researchgate.net This is a significant advantage in terms of process economy and environmental impact.

The design and synthesis of well-defined nanostructured materials allow for the tuning of their catalytic properties. nih.gov By controlling the size, shape, and composition of nanoparticles, as well as the interaction with their support, it is possible to optimize their activity and selectivity for specific thio-organic transformations. nih.gov The application of such tailored nanocatalysts to the derivatization of this compound could enable a range of selective modifications, such as C-H activation, cross-coupling reactions, and oxidations, under mild and environmentally friendly conditions. acs.orgresearchgate.net

The future of nanocatalysis in this field lies in the development of robust and multifunctional nanocomposite catalysts that are resistant to leaching and sintering, while exhibiting high activity and selectivity over multiple reaction cycles. acs.orgnih.gov The successful implementation of such advanced nanocatalysts would provide a powerful platform for the sustainable synthesis of complex this compound derivatives.

| Nanocatalyst Type | Key Advantages | Potential Application in this compound Derivatization |

| Magnetic Nanocatalysts | Easy separation and recyclability researchgate.net | Facilitating purification in multi-step syntheses |

| Core-Shell Nanocatalysts | Enhanced stability and selectivity | Selective oxidation or reduction of functional groups |

| Graphene-Based Nanocatalysts | High surface area and conductivity | C-H activation and functionalization of the aromatic ring |

| Nano Mixed Metal Oxides | Tunable acidity/basicity and redox properties | Catalyzing condensation or coupling reactions |

Evolution and Comparative Analysis of this compound Synthetic Techniques

The synthesis of this compound and its derivatives can be approached through a variety of methodologies, each with its own set of advantages and limitations. The evolution of synthetic techniques from classical methods to more modern catalytic and multicomponent approaches reflects the broader trends in organic synthesis towards greater efficiency, selectivity, and sustainability.

Historically, the synthesis of thio-organic compounds often relied on stoichiometric reagents and harsh reaction conditions. While effective for the preparation of simple molecules, these methods often suffer from low atom economy, the generation of significant waste, and limited functional group tolerance.

The introduction of methodologies based on reactive intermediates like benzynes offers a more sophisticated approach. The ability to generate benzynes under increasingly mild conditions has expanded their synthetic utility. However, the preparation of the necessary precursors can sometimes be multi-step, and the high reactivity of benzynes can lead to challenges in controlling selectivity.

Hypervalent iodine reagents represent a significant advancement, providing mild and selective oxidizing capabilities without the need for toxic heavy metals. arkat-usa.org Their application in thio-organic synthesis is well-established for transformations like thiol oxidation. researchgate.net The development of catalytic and recyclable versions of these reagents further enhances their practicality and environmental credentials. arkat-usa.org

Domino and multicomponent reactions stand out for their exceptional efficiency in building molecular complexity in a single step. nih.gov These approaches are ideal for creating libraries of diverse compounds from simple starting materials. mdpi.com For the synthesis of complex this compound derivatives, these methods offer a powerful strategy to rapidly explore chemical space. The main challenge often lies in the initial discovery and optimization of new domino or multicomponent reactions for a specific target scaffold.

Catalytic methods, particularly those employing nanocatalysts, are at the forefront of modern synthetic chemistry. researchgate.net Nanocatalysis offers the potential for high efficiency, selectivity, and catalyst recyclability. acs.org The ability to tune the properties of nanocatalysts provides a high degree of control over the reaction outcome. However, the synthesis of well-defined nanocatalysts can be complex, and issues such as catalyst stability and leaching need to be addressed for industrial applications. nih.gov

| Synthetic Technique | Advantages | Disadvantages |

| Classical Methods | Simple procedures for basic structures | Harsh conditions, low atom economy, significant waste |

| Benzyne Chemistry | Access to unique substitution patterns | Precursor synthesis can be lengthy, high reactivity can lead to selectivity issues |

| Hypervalent Iodine Reagents | Mild and selective oxidations, environmentally benign wikipedia.orgarkat-usa.org | Stoichiometric use in many cases, cost of some reagents |

| Domino/Multicomponent Reactions | High step and atom economy, rapid complexity generation nih.gov | Reaction discovery and optimization can be challenging |

| Nanocatalysis | High efficiency and selectivity, catalyst recyclability acs.org | Catalyst synthesis can be complex, potential for leaching and deactivation nih.gov |

Structural Elucidation and Advanced Characterization Studies of Thiopivalophenone

High-Resolution Spectroscopic and Diffraction Techniques

High-resolution techniques are indispensable for the unambiguous determination of molecular structures at the atomic level.

Single-Crystal X-ray Diffraction Analysis of Thiopivalophenone Structures

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful, non-destructive analytical method for the precise determination of the three-dimensional structure of crystalline compounds. uni-ulm.decarleton.edu This technique provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. uni-ulm.decarleton.edu

The study of various thiobenzamides and related benzamides with bulky N-substituents using SC-XRD has also provided insights into the planarity of the thioamide group, including rotations around the Ar-CS and C-N bonds. researchgate.net

Table 1: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Compound | 4-(dimethylamino)this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234(2) |

| b (Å) | 11.987(2) |

| c (Å) | 10.511(2) |

| β (°) | 108.67(3) |

| V (ų) | 1220.3(4) |

| Z | 4 |

Data sourced from studies on 4-(dimethylamino)this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. aocs.orgpsu.edulibretexts.org It provides detailed information about the chemical environment, connectivity, and dynamics of atoms, particularly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). aocs.orgpsu.edu

For this compound and its derivatives, NMR is crucial for confirming structures and analyzing reaction products. For example, in the study of 1-phenyl-2,2-dimethylpropane-1-thione S-oxide (an oxidized derivative of this compound), ¹H NMR was used to characterize the E and Z isomers. tandfonline.com The chemical shifts of the protons, particularly the singlet for the tert-butyl group, provided definitive evidence for the structure of the synthesized compounds. tandfonline.com The crude product of the oxidation reaction could be analyzed by NMR to determine the ratio of the two isomers formed. tandfonline.com

Table 2: Representative ¹H NMR Data for a this compound Derivative

| Compound | Isomer | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|---|

| 1-phenyl-2,2-dimethylpropane-1-thione S-oxide | E-form (1a) | 1.29 | s | 9H | t-Bu |

| 7.20-7.73 | m | 5H | Ph-H | ||

| 1-phenyl-2,2-dimethylpropane-1-thione S-oxide | Z-form (1b) | 1.40 | s | 9H | t-Bu |

| 7.00-7.50 | m | 5H | Ph-H |

Solvent: CDCl₃, Internal Standard: TMS. Data from a study on the isomerization of the corresponding sulfine (B13751562). tandfonline.com

Advanced Spectroscopic and Chromatographic Methods for Compound Analysis

Beyond initial structural confirmation, other methods are vital for separating complex mixtures and ensuring compound purity.

Applications of Vapor-Phase Chromatography (VPC) in Isomer Separation

Vapor-phase chromatography (VPC), also known as gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds without decomposition. wikipedia.org It is particularly useful for separating isomers, which often have very similar physical properties. mdpi.com The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a heated column. wikipedia.orgoreilly.com

In the study of this compound derivatives, VPC has been successfully employed to separate geometric isomers. For instance, the E and Z isomers of 1-phenyl-2,2-dimethylpropane-1-thione S-oxide, which are stable at room temperature, could be separated and quantified using VPC. tandfonline.com This allowed for the monitoring of electrochemical isomerization reactions between the two forms. tandfonline.com A 15% BDS column at 170°C was utilized for this separation, demonstrating the technique's efficacy in resolving these closely related structures. tandfonline.com

Emerging Characterization Modalities for Deeper Insights (Future Research Directions)

To gain a more profound understanding of dynamic chemical processes, researchers are increasingly turning to techniques that allow for real-time observation of reactions.

Operando and In-Situ Characterization Approaches in Chemical Systems

Operando and in-situ characterization techniques are at the forefront of modern analytical chemistry, enabling the study of materials and chemical systems under actual reaction conditions. mdpi.comirec.cat In-situ analysis refers to the characterization of a sample in a reactive environment, while operando spectroscopy goes a step further by simultaneously measuring the catalytic activity or reaction progress. researchgate.net These methods provide invaluable real-time insights into reaction mechanisms, intermediate species, and the dynamic nature of catalysts. mdpi.comrsc.org

While specific operando or in-situ studies on this compound itself are not yet widely reported, the application of these methodologies represents a significant future research direction. For example, techniques such as operando FTIR or Raman spectroscopy could be used to monitor the vibrational modes of the thiocarbonyl group in this compound during a chemical transformation, providing direct evidence of bond breaking and formation. Similarly, in-situ NMR could track the conversion of this compound to its products in real-time within the NMR tube. Combining techniques, such as in a GC-MS-NMR setup, could provide comprehensive data on complex reaction mixtures involving this compound. wikipedia.org The development of specialized reactor cells and flow systems compatible with various spectrometers will be key to unlocking deeper mechanistic insights into the chemistry of this compound and related compounds. mdpi.com

Multiscale and Multimodal Imaging Techniques for Material Science Implications

The comprehensive characterization of materials built upon or incorporating this compound necessitates analytical approaches that can bridge different length scales and capture a variety of physical and chemical properties simultaneously. Multiscale and multimodal imaging, also known as correlative microscopy, provides a powerful framework for establishing critical structure-property relationships. nih.govnenovision.com This approach integrates data from two or more imaging techniques applied to the same sample region, yielding a more complete understanding than could be achieved with any single method. nenovision.comoxinst.com For this compound-based materials, such as functional thin films or composites, this methodology is essential for linking nanoscale molecular characteristics to macroscale performance.

The core principle of multimodal imaging is to combine techniques that offer complementary information. oxinst.com For instance, one modality might provide high-resolution structural or topographical data, while another offers chemical specificity. oxinst.com By correlating these data sets, it becomes possible to map the spatial distribution of this compound, identify its influence on local morphology and mechanical properties, and understand its role at the interfaces within a composite material. The selection of techniques is guided by the specific material science question, whether it concerns surface chemistry, bulk composition, or electronic properties. oxinst.com

Correlative Chemical and Topographical Imaging

A prevalent multimodal strategy in materials science involves the combination of Atomic Force Microscopy (AFM) and Raman Spectroscopy. oxinst.com This correlative approach is particularly relevant for analyzing this compound-containing surfaces or thin films. AFM provides nanometer-resolution topographical maps, revealing surface roughness, grain structure, and other morphological features. Simultaneously, it can operate in modes that probe mechanical properties like elasticity and adhesion. Raman spectroscopy, a non-destructive technique, offers chemical specificity by detecting the vibrational modes of molecules. oxinst.comhoriba.com The characteristic C=S bond of the thioketone group in this compound would produce a distinct Raman signature, allowing its distribution to be mapped across the area analyzed by AFM.

In a hypothetical study of a this compound-polymer blend, correlative AFM-Raman imaging could be used to:

Visualize the phase separation of the components on the nanoscale (via AFM topography).

Map the precise location of this compound-rich domains (via the intensity of its characteristic Raman peak).

Correlate the presence of this compound with changes in local surface hardness or adhesion.

This integration of physical and chemical data provides direct insight into how the incorporation of this compound influences the material's final structure and surface properties. oxinst.com

Hypothetical Data from Correlative AFM-Raman Analysis of a this compound-Based Film

The following table illustrates the complementary information that would be generated from a correlative AFM-Raman analysis of a this compound-based material.

| Technique | Primary Information Obtained | Relevance to this compound Material | Scale |

| Atomic Force Microscopy (AFM) - Topography Mode | High-resolution surface morphology and roughness. | Reveals how this compound affects film uniformity and surface texture. | Nanometer |

| Atomic Force Microscopy (AFM) - Phase Imaging Mode | Maps variations in material properties like adhesion and viscoelasticity. | Differentiates between this compound domains and the host matrix material. | Nanometer |

| Confocal Raman Spectroscopy / Imaging | Chemical identification and spatial distribution based on vibrational spectra. | Confirms the presence and maps the location of the thioketone functional group. | Micrometer to Sub-micrometer |

| Correlated AFM-Raman | Direct correlation of nanoscale topography/mechanical properties with chemical composition. | Links specific surface features directly to the presence or absence of this compound. | Nanometer to Micrometer |

Multiscale Analysis from Micro to Nano

For a comprehensive understanding, analysis often spans multiple distinct scales. A workflow might begin with lower-resolution techniques to identify areas of interest, followed by high-resolution imaging on those specific locations. For example, Scanning Electron Microscopy (SEM) can provide microscale morphological information over large areas of a this compound composite. nenovision.com When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also generate elemental maps, highlighting the distribution of sulfur and thus indicating the location of this compound. oxinst.com Following this large-area survey, AFM or Transmission Electron Microscopy (TEM) could be employed on a targeted region to probe the nanostructure at interfaces or within specific features identified by SEM. nih.gov

The table below outlines a conceptual multiscale imaging workflow for characterizing a this compound-based composite material.

Conceptual Multiscale Imaging Workflow for a this compound Composite

| Step | Technique | Objective | Information Gained |

| 1. Macroscopic & Microscopic Survey | Optical Microscopy / Scanning Electron Microscopy (SEM) | Identify overall structure, defects, and regions of interest (ROIs). | General morphology, phase distribution, large-scale uniformity. |

| 2. Micro-scale Chemical Mapping | SEM with Energy-Dispersive X-ray Spectroscopy (EDS) | Map elemental distribution within the identified ROIs. | Location of sulfur as a proxy for this compound distribution. |

| 3. Nano-scale Correlative Analysis | Correlative AFM-Raman on targeted ROI | Correlate nanoscale surface structure with precise chemical identity. | Direct link between topography and the thioketone functional group. |

| 4. Cross-sectional Nanostructure | Transmission Electron Microscopy (TEM) | Analyze the internal structure and interfaces beneath the surface. | Visualization of this compound within the bulk material and at interfaces. |

Through such integrated multiscale and multimodal workflows, a detailed and scientifically robust picture of this compound's role within a material can be constructed, guiding future material design and optimization.

Computational and Theoretical Investigations of Thiopivalophenone

Quantum Chemical Calculations for Molecular and Crystal Structure Analysis

Quantum chemical calculations have been instrumental in validating and explaining the experimental structures of Thiopivalophenone derivatives. These computational methods provide a foundational understanding of the molecule's intrinsic properties, which govern its behavior in solid and solution phases.

Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstone methods in computational chemistry for investigating molecular systems. While specific applications of these methods directly to the parent this compound are not extensively documented in available literature, they have been applied to its derivatives to analyze conformational and electronic properties.

In a key study on 4-(Dimethylamino)this compound, quantum chemical calculations were performed to corroborate the molecular structure determined by single-crystal X-ray diffraction. Such calculations are crucial for refining experimentally determined positions of atoms, especially hydrogen, and for providing a more detailed picture of the electronic landscape of the molecule. DFT methods, in particular, are well-suited for capturing electron correlation effects that are important for accurately describing the geometry and energetics of organic molecules.

Table 1: Representative Geometrical Parameters from a DFT Optimization of a this compound Derivative. Note: This table is illustrative, based on typical results from DFT calculations, as the specific calculated values from the cited study are not publicly available.

Quantum chemical calculations can quantify this effect by analyzing bond lengths, torsion angles, and atomic charges. For instance, a calculated shortening of the C(phenyl)-N bond and a lengthening of the C=S thiocarbonyl bond, compared to standard values, would provide strong evidence for the contribution of the zwitterionic resonance form. This charge delocalization is a key factor in the molecule's chemical properties and reactivity.

Computational methods are pivotal in explaining why molecules adopt specific arrangements in a crystal lattice. For 4-(Dimethylamino)this compound, quantum chemical calculations have provided a rationale for the observed crystal packing. By modeling dimers or clusters of molecules, it is possible to calculate the energies of various intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

These calculations can identify the most significant interactions that stabilize the crystal structure. The analysis of the electrostatic potential surface of the molecule can reveal electron-rich and electron-poor regions, predicting how molecules will align to maximize electrostatic attraction. This computational insight is essential for understanding solid-state properties and for the rational design of new materials.

Table 2: Illustrative Calculated Intermolecular Interaction Energies. Note: This table presents typical interaction energy components that can be derived from computational studies to explain crystal packing. The specific values are representative.

| Interaction Type | Monomer Pair | Calculated Energy (kJ/mol) |

|---|---|---|

| C-H···S Hydrogen Bond | A - B | -8.5 |

| π-π Stacking | A - C | -15.2 |

| Dipole-Dipole | A - D | -5.8 |

Accurately modeling the solid state of organic molecules requires computational methods that can account for weak, non-covalent interactions, particularly London dispersion forces. Standard DFT functionals often fail to capture these long-range electron correlation effects, which are critical for describing the cohesive forces in molecular crystals.

Therefore, the use of dispersion-corrected DFT (DFT-D) methods is essential for the accurate prediction of organic crystal structures and their lattice energies. These methods add a semi-classical term to the DFT energy to account for dispersion. For molecules like this compound and its derivatives, applying dispersion corrections would be crucial for any computational study aiming to predict crystal packing or to accurately calculate the sublimation energy.

Mechanistic Studies through Advanced Computational Chemistry

Advanced computational chemistry techniques allow for the detailed exploration of chemical reaction mechanisms, providing insights into the energetics and geometries of transient species like transition states.

A thorough review of the scientific literature indicates that detailed computational studies elucidating specific reaction pathways and identifying the transition states for reactions involving this compound or its close derivatives have not been extensively reported. While the reactivity of thioketones, in general, has been a subject of theoretical investigation, including studies on cycloadditions and reactions with organometallics, specific mechanistic pathways calculated for this compound are not publicly available. Such studies would typically involve mapping the potential energy surface of a reaction to locate the minimum energy path from reactants to products, identifying the high-energy transition state structure that represents the kinetic barrier to the reaction.

Regiochemical Analysis in Benzyne-Mediated Reactions involving Thiopivalophenones

Computational studies focusing specifically on the regiochemical outcomes of benzyne-mediated reactions with this compound are not extensively available in the current body of scientific literature. However, theoretical investigations into the reactions of benzyne (B1209423) with related sulfur-containing heterocycles, such as thiophene (B33073), provide valuable insights into the complexities and potential pathways of such transformations. These studies can serve as a foundational framework for understanding the anticipated reactivity of this compound.

The reaction between benzyne and thiophene has been investigated using Density Functional Theory (DFT), revealing multiple potential reaction pathways, including [2+2] and [4+2] cycloadditions. sci-hub.seresearchgate.net These computational models are essential for exploring intermediates and transition states that are often difficult to detect experimentally. sci-hub.se For instance, in the reaction of benzyne with thiophene, DFT calculations have been used to evaluate the free energies of various postulated mechanistic schemes. sci-hub.se

One of the key challenges in benzyne chemistry is controlling regioselectivity, particularly with substituted benzynes. The highly reactive nature of the benzyne intermediate often leads to a mixture of products, as the nucleophile can attack either of the two carbons of the formal triple bond. organicchemistrytutor.com This lack of regioselectivity is a significant consideration in synthetic applications. organicchemistrytutor.com For a substituted this compound reacting with an unsymmetrical benzyne, multiple isomers could potentially be formed.

Computational analysis of related systems, such as the cycloaddition of azides to strained alkynes, demonstrates the utility of DFT in predicting regiochemical preferences. These studies show that factors like solvation can significantly influence or even nullify regioselectivity that is predicted in the gas phase. researchgate.net Similar computational approaches could be applied to predict the regiochemical outcomes of reactions between substituted thiopivalophenones and benzynes, helping to elucidate the electronic and steric factors that govern the reaction pathways.

While awaiting specific computational studies on this compound, the existing research on analogous thioketone and heterocyclic reactions underscores the importance of theoretical calculations in predicting and understanding the regiochemical intricacies of benzyne chemistry.

Validation and Benchmarking of Computational Models against Experimental Data

The accuracy and predictive power of computational models are paramount in theoretical chemistry. This is achieved through rigorous validation against experimental data and benchmarking of different computational methods. While specific benchmarking studies for this compound are not widely documented, the principles of validation are universally applicable, and studies on related organosulfur compounds provide a relevant context.

In computational chemistry, Density Functional Theory (DFT) is a widely used tool due to its balance of accuracy and computational cost. acs.org However, the choice of the functional and basis set is crucial and system-dependent. reddit.com For reactions involving thiocarbonyl compounds, computational methods are validated by comparing calculated reaction energies and barriers with experimental findings. For example, in a study on the thionation of carbonyl compounds using Lawesson's reagent, the M06-2X/6-311+G(d,p) level of theory was reported to provide satisfactory agreement with experimental data. acs.org

Conversely, some computational methods have been shown to have limitations when studying certain reaction types involving thioketones. For instance, in a computational investigation of the cycloaddition of thiobenzophenone (B74592) S-methylide, it was found that the (U)B3LYP functional with various basis sets tends to overestimate radical stabilization when compared to experimental values. nih.gov In such cases, higher-level methods like CBS-QB3 were required to more closely reproduce the experimental bond dissociation energies. nih.gov This highlights the critical need for careful method selection and validation.

The process of benchmarking involves comparing the performance of various computational methods against reliable experimental data or high-level theoretical calculations. This allows for the identification of the most suitable methods for a specific class of molecules or reactions. For instance, benchmarking studies are crucial for determining which DFT functionals are most accurate for calculating properties like electronic excitations or reaction energetics in complex systems. superfri.orgrsc.org

The table below illustrates a conceptual framework for how computational data for a hypothetical reaction of this compound could be compared against experimental results for validation.

| Parameter | Experimental Value | Calculated Value (Method A) | Calculated Value (Method B) | % Error (Method A) | % Error (Method B) |

| Activation Energy (kcal/mol) | 22.5 | 21.8 | 24.1 | 3.1% | 7.1% |

| Reaction Enthalpy (kcal/mol) | -15.2 | -14.7 | -16.5 | 3.3% | 8.6% |

| Key Bond Length (Å) | 1.65 | 1.67 | 1.63 | 1.2% | 1.2% |

This comparative analysis is fundamental to establishing the reliability of computational models for predicting the behavior of molecules like this compound in various chemical processes. researchgate.net

Reaction Mechanisms and Reactivity Profiles of Thiopivalophenone

Electrochemical Reactivity and Isomerization Pathways of Thiopivalophenone Derivatives

The electrochemical behavior of aromatic thioketones, such as this compound, is characterized by the generation of radical anion species upon reduction. rsc.org This reactivity is a cornerstone of their electrochemical transformations and provides insight into potential isomerization pathways.

Analysis of Anodic and Cathodic Processes

The electrochemical reduction of aromatic thiocarbonyl compounds is a key process in understanding their reactivity. rsc.org In cyclic voltammetry, these compounds typically exhibit reversible one-electron reduction waves, indicating the formation of stable radical anions. researchgate.net The cathodic process involves the transfer of an electron to the thiocarbonyl group, generating the corresponding radical anion. cardiff.ac.uk The stability of this radical anion is influenced by the reaction medium and can be assessed by the ratio of the anodic to cathodic peak currents (ip,a/ip,c) in cyclic voltammetry experiments. researchgate.net A ratio equal to unity suggests the absence of subsequent chemical reactions of the radical anion. researchgate.net

Evidence for the formation of these radical anions has been substantiated through techniques like electron spin resonance (e.s.r.) spectroscopy. rsc.org A linear relationship has been observed between the reduction potential of aromatic thioketones and their corresponding carbonyl analogs, suggesting a predictable trend in their electrochemical behavior. rsc.org

| Compound Type | Electrochemical Process | Key Observation |

| Aromatic Thioketones | Cathodic Reduction | Formation of stable radical anions. rsc.orgresearchgate.net |

| Aromatic Thioketones | Anodic Oxidation (of radical anion) | Reversible oxidation back to the neutral species. researchgate.net |

Role of Radical-Ion Species in Electrochemical Transformations

The spin density distribution in these radical anions, which can be calculated using molecular orbital theory, provides insights into their reactivity. rsc.org The calculated spin densities can be correlated with experimental data, such as proton hyperfine splitting constants obtained from e.s.r. spectroscopy, to validate the theoretical models. rsc.org The environment, including the choice of solvent and supporting electrolyte, plays a crucial role in the stability and subsequent reactions of these electrochemically generated radical-ion species. researchgate.net

Cycloaddition Reactions of this compound with Arynes and Related Intermediates

Thioketones are known to participate in various cycloaddition reactions, leveraging the reactivity of the carbon-sulfur double bond. acs.orgnih.gov These reactions provide synthetic routes to a range of sulfur-containing heterocyclic compounds.

Detailed Mechanistic Insights into [2+2] Cycloadditions

The [2+2] cycloaddition of thioketones with various unsaturated partners, such as alkynes and ketenes, is a well-documented reaction. nih.govresearchgate.net These reactions can proceed through different mechanisms depending on the reactants and conditions. For instance, the reaction of thioketones with alkynes can be considered a (thio)carbonyl-alkyne metathesis, proceeding via a four-membered thiete intermediate. nih.gov In some cases, a dynamic equilibrium can exist between the cyclic thiete and the open-chain α,β-unsaturated thioketone. nih.gov

Computational studies, such as those at the B3LYP/6-311+G* level, have been employed to investigate the transition states of these reactions, providing insights into their kinetics and thermodynamics. nih.gov For example, the slower rate of addition to a C=S bond compared to a C=O bond in reactions with organolithiums has been attributed to the different geometries of the transition states, influenced by the larger size and different bonding preferences of sulfur. nih.gov

| Reactants | Reaction Type | Intermediate/Product |

| Thioketone + Alkyne | [2+2] Cycloaddition | Thiete. nih.gov |

| Thioketone + Thioketene | [2+2] Cycloaddition | 1,3-Dithietane. researchgate.net |

Pathways to Form Benzo[d]acs.orgoxathiane-6-ones and Other Heterocycles

While specific pathways for the formation of Benzo[d] acs.orgoxathiane-6-ones directly from this compound and arynes are not detailed in the provided search results, the general reactivity of thioketones with arynes suggests plausible routes. Arynes are highly reactive intermediates that can undergo cycloaddition reactions. acs.org The reaction of a thioketone with an aryne could potentially proceed through a [2+2] cycloaddition to form a transient four-membered ring, which could then rearrange or react further. Alternatively, a [4+2] cycloaddition (Diels-Alder type reaction) could occur if the thioketone is part of a conjugated system, leading to six-membered heterocycles. rsc.orgrsc.org The synthesis of various sulfur-containing heterocycles through cycloaddition reactions of thioketones is a testament to their versatility as building blocks in organic synthesis. rsc.orgrsc.org

Fundamental Reactivity at the Carbon-Sulfur Double Bond

The carbon-sulfur double bond in thioketones is inherently different from the carbon-oxygen double bond in ketones, leading to distinct reactivity profiles. wikipedia.orgcaltech.edu The C=S bond is longer (e.g., 1.63 Å in thiobenzophenone) and weaker than the C=O bond. wikipedia.org This is due to the less efficient overlap between the 3p orbital of sulfur and the 2p orbital of carbon. caltech.edu

This difference in bonding results in a smaller HOMO-LUMO gap for the C=S bond compared to the C=O bond, which is responsible for the characteristic color of many thioketones (e.g., the blue color of thiobenzophenone). wikipedia.org The C=S bond is also more polarizable than the C=O bond. caltech.edu

The electrophilic carbon of the thiocarbonyl group is susceptible to attack by nucleophiles, although the reactivity can be different from that of ketones. nih.gov For example, reactions with organolithium reagents can lead to a variety of products, with addition to the carbon being only one of several possible outcomes. nih.gov The sulfur atom, with its lone pairs, can also act as a nucleophilic center in certain reactions. The C=S double bond readily participates in various pericyclic reactions, including cycloadditions, making thioketones valuable synthons for sulfur-containing heterocycles. acs.orgnih.govrsc.orgrsc.org

Preferences for Free Radical Attack on Sulfur Atoms

The sulfur atom of the thiocarbonyl group in thioketones is a known target for free radical attack. The relatively weak C=S π-bond, with a dissociation energy significantly lower than that of a C=O bond, makes it susceptible to radical additions. caltech.edu In the case of this compound, the bulky pivaloyl group introduces considerable steric hindrance around the thiocarbonyl carbon, which can influence the regioselectivity of radical attack.

While direct experimental studies on free radical reactions with this compound are not extensively documented, the general reactivity of thioketones suggests that radical species can add to the sulfur atom. acs.org This reactivity is harnessed in applications such as the use of thioketones as "spin traps" to control free-radical polymerization. acs.org The stability of the resulting radical adduct is a key factor in these processes. For sterically hindered thioketones, the stability of the radical formed upon addition to the sulfur atom is a critical determinant of the subsequent reaction pathways.

The general mechanism for the attack of a free radical (R•) on a thioketone is depicted below:

R'—C(=S)—R'' + R• → R'—C(S•)—R''

The resulting sulfur-centered radical can then participate in further reactions. The steric bulk around the carbon atom in this compound would likely disfavor direct attack at the carbon, thus enhancing the preference for attack at the less hindered sulfur atom.

Table 1: General Reactivity of Thioketones with Free Radicals

| Reactant Type | General Outcome | Influence of Steric Hindrance |

| Carbon-centered radicals | Addition to the C=S bond | Favors addition to sulfur in hindered thioketones |

| Oxygen-centered radicals | Can lead to oxidation products | Steric bulk may slow the rate of reaction |

| Sulfur-centered radicals | Can lead to disulfide formation | Reaction rates can be influenced by steric factors |

This table illustrates general principles of thioketone reactivity and is not based on specific experimental data for this compound.

Characterization of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the thiocarbonyl group in this compound is characterized by both nucleophilic and electrophilic properties. The sulfur atom, with its lone pairs of electrons, can act as a nucleophilic center, while the carbon atom, due to the electronegativity difference with sulfur and the polarizability of the C=S bond, can act as an electrophilic center.

Nucleophilic Character:

The sulfur atom in this compound can react with electrophiles. This is a general characteristic of thiocarbonyl compounds. caltech.edu However, the nucleophilicity of the sulfur atom can be influenced by the electronic effects of the substituents. The phenyl and pivaloyl groups will modulate the electron density on the sulfur atom.

Electrophilic Character:

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. Thioketones are generally more reactive towards nucleophiles than their corresponding ketones. thieme-connect.de This enhanced reactivity is attributed to the weaker and more polarizable C=S π-bond compared to the C=O π-bond. caltech.eduthieme-connect.de Common nucleophilic addition reactions at the thiocarbonyl carbon include reactions with organometallic reagents, amines, and thiols.

The Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding these interactions. nih.govnih.gov The sulfur atom of the thiocarbonyl group is considered a "soft" nucleophilic center, and the carbon atom is a "soft" electrophilic center. Therefore, reactions with soft electrophiles and soft nucleophiles are generally favored.

Table 2: Predicted Nucleophilic and Electrophilic Reactions of this compound

| Reagent Type | Predicted Reaction Site on this compound | General Reactivity Trend |

| Nucleophiles | ||

| Hard Nucleophiles (e.g., H₂O, ROH) | Carbon | Generally slow reaction |

| Soft Nucleophiles (e.g., RSH, R₃P) | Carbon | Generally fast reaction |

| Electrophiles | ||

| Hard Electrophiles (e.g., H⁺) | Sulfur | Protonation can occur |

| Soft Electrophiles (e.g., I₂, Br₂) | Sulfur | Addition to the sulfur atom |

This table is based on general principles of thioketone reactivity and the HSAB theory. Specific experimental data for this compound may vary.

In cycloaddition reactions, this compound can act as a dienophile or a dipolarophile. The C=S double bond can participate in [4+2] (Diels-Alder) and [3+2] cycloadditions. nih.gov The steric hindrance from the pivaloyl group can significantly influence the stereoselectivity and regioselectivity of these reactions. nih.gov For instance, in reactions with sterically hindered reactants, the reaction mechanism might shift from a concerted to a stepwise pathway involving zwitterionic intermediates. nih.gov

Advanced Applications of Thiopivalophenone in Organic Synthesis

Role as a Precursor in the Synthesis of Diverse Heterocyclic Compounds

Thiopivalophenone serves as a key precursor in the synthesis of sulfur-containing heterocyclic compounds, particularly through its reactions with highly reactive intermediates like arynes. researchgate.netchemrxiv.org The reactivity of thioketones makes them excellent starting materials for building five-membered heterocyclic compounds and other ring systems. chemrxiv.org

A significant application of this compound is its reaction with benzyne (B1209423), an aryne generated from precursors like o-(trimethylsilyl)phenyl triflates in the presence of a fluoride (B91410) source. researchgate.netresearchgate.net Unlike thiobenzophenones, which typically undergo a [4+2] cycloaddition with benzyne, the steric hindrance of the pivaloyl group in this compound directs the reaction towards a [2+2] cycloaddition. researchgate.net This specific reaction pathway affords a unique four-membered heterocyclic system known as a 2H-benzo[b]thiete. researchgate.net

| Reactants | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| This compound derivative (p-tolyl-thiopivalophenone) + Benzyne precursor | [2+2] Cycloaddition | 2-tert-butyl-2-p-tolyl-2H-benzo[b]thiete | 58% | researchgate.net |

Contribution to the Development of Novel Molecular Scaffolds for Chemical Research

The synthesis of new molecular scaffolds is a cornerstone of drug discovery and materials science, providing access to novel chemical space and unique structural motifs. rsc.orgbiosolveit.de this compound contributes significantly to this field by enabling the creation of previously inaccessible molecular frameworks. researchgate.net

The [2+2] cycloaddition reaction between this compound and arynes directly produces the 2H-benzo[b]thiete ring system. researchgate.netresearchgate.net This four-membered, sulfur-containing fused ring is a novel and strained molecular scaffold. The development of synthetic routes to such unique structures is crucial for expanding the toolbox of medicinal chemists and materials scientists. nih.govmdpi.com The distinctive reactivity of this compound, when compared to less sterically hindered thioketones, is what allows for the specific formation of this unusual scaffold. researchgate.net

The resulting benzo[b]thiete scaffold is of considerable interest for further chemical exploration. The inherent ring strain and the presence of a reactive sulfur atom suggest that these scaffolds could serve as versatile building blocks for constructing more complex molecules with potentially interesting biological or material properties. nih.govmdpi.com The ability to systematically generate such lead-like scaffolds is a powerful strategy in modern chemical research. rsc.org

Potential in the Design and Synthesis of Functional Materials, including Molecular Motors

The development of advanced functional materials is a key area of contemporary science, with applications ranging from electronics to medicine. rsc.orgliverpool.ac.ukresearchgate.netethz.ch While direct applications of this compound in this domain are still emerging, the unique heterocyclic scaffolds derived from it hold significant potential. Ferrocenyl-functionalized thioketones, for example, have been identified as useful building blocks for sulfur-containing compounds with potential applications in materials chemistry. researchgate.net

Heterocyclic compounds, in general, are widely used in the synthesis of advanced materials like conducting polymers. numberanalytics.com The novel 2H-benzo[b]thiete scaffolds synthesized from this compound possess unique electronic and structural properties due to the sulfur heteroatom and the strained four-membered ring. These characteristics could potentially be exploited in the design of new organic semiconductors or photoactive materials. The synthesis of complex oxides via methods like arc melting is one approach to creating functional materials, and the incorporation of diverse organic precursors can lead to novel properties. scielo.br

Molecular motors are a specific class of functional materials that convert chemical or light energy into mechanical motion. nih.govnih.govfrontiersin.org These nanoscale machines often rely on precise structural changes within a molecule. youtube.comyoutube.com The design of artificial molecular motors is an active area of research. rsc.orgfrontiersin.org Although no direct synthesis of a molecular motor from this compound has been reported, the unique and strained scaffolds it produces could serve as foundational components or stators in future designs of complex molecular machinery. The controlled synthesis of rigid, well-defined structures is a prerequisite for creating functional molecular devices, a role that derivatives of this compound may one day fulfill.

Future Directions and Emerging Research Avenues for Thiopivalophenone

Integrated Experimental and Computational Approaches for Comprehensive Understanding

The synergy between experimental investigation and theoretical computation is becoming an indispensable tool for elucidating complex chemical phenomena. For thiopivalophenone, this integrated approach offers a pathway to a comprehensive understanding of its reactivity, which is often governed by subtle electronic and steric effects.

Experimental studies on the reactions of thioketones, including this compound, with organolithium reagents have revealed that the reaction pathways are fundamentally different from their ketone analogues. researchgate.net While ketones typically undergo addition to the carbonyl carbon, thioketones often yield products derived from reduction. researchgate.net Computational studies, utilizing methods like Density Functional Theory (DFT) at the B3LYP/6-311+G* level, have been crucial in explaining this divergence. researchgate.net Theoretical calculations of the transition states for both addition and reduction reactions of model substrates like thioacetone (B1215245) show that the geometry of the C=S group, particularly the larger bond angles preferred by divalent sulfur, leads to a significantly different transition state for addition compared to the C=O group. researchgate.net Furthermore, computations indicate that the reduction of a thioketone is more exothermic, resulting in an earlier transition state and a lower activation energy than for the corresponding ketone. researchgate.net

Similarly, combined experimental and computational methods have been used to understand the structure and electronic properties of this compound derivatives. The crystal structure of 4-(dimethylamino)this compound, determined by X-ray diffraction, was corroborated by quantum chemical calculations, which also helped explain the arrangement of molecules in the crystal. researchgate.net Such studies confirm the significant contribution of a dipolar resonance structure to the molecule's electron distribution, an insight critical for predicting its reactivity. researchgate.net The hetero-Diels-Alder reactions of thioketones with azoalkenes have also been successfully rationalized through a combination of experimental product analysis and theoretical calculations, confirming reaction pathways and regioselectivity. nih.gov

This integrated strategy allows researchers to not only rationalize observed experimental outcomes but also to predict new reactive pathways and design experiments to test these theoretical hypotheses.

| Study Area | Experimental Technique(s) | Computational Method(s) | Key Insights |

| Reaction with Alkyllithiums | Product analysis, Isotopic labeling | DFT (B3LYP/6-311+G*) | Explained the preference for reduction over addition for thioketones compared to ketones by analyzing transition state energies and geometries. researchgate.net |

| Derivative Structure | Single-crystal X-ray diffraction | Quantum chemical calculations | Confirmed the contribution of a dipolar resonance structure in 4-(dimethylamino)this compound and explained crystal packing. researchgate.net |

| Cycloaddition Reactions | NMR spectroscopy, X-ray crystallography | DFT calculations | Elucidated the regioselectivity and mechanism of hetero-Diels-Alder reactions between thioketones and azoalkenes. nih.gov |

| Thione-Thiol Tautomerism | UV-spectroscopy, NMR spectroscopy | DFT/B3LYP, HF bases | Investigated the equilibrium in various solvents, showing the prevalence of the thione form, with theoretical results matching experimental findings. lp.edu.uaresearchgate.net |

Exploration of Novel this compound Derivatives with Enhanced Reactivity or Specificity

The core structure of this compound serves as a scaffold for the development of novel derivatives with tailored properties. By introducing various substituents onto the aromatic ring or modifying the tert-butyl group, chemists can modulate the compound's electronic and steric characteristics to enhance its reactivity or introduce specificity for particular transformations.

The motivation for creating such derivatives lies in the fundamental principles of physical organic chemistry, where electron-donating groups can increase the nucleophilicity of the thiocarbonyl sulfur, while electron-withdrawing groups enhance the electrophilicity of the thiocarbonyl carbon. scribd.comorgosolver.com For instance, the synthesis of 4-(dimethylamino)this compound introduces a strong electron-donating group para to the thiocarbonyl. researchgate.net Experimental and computational analysis of this derivative shows a significant contribution from a dipolar "quinodimethane" resonance structure, which alters its electronic profile compared to the parent compound. researchgate.net

Another frontier is the incorporation of organometallic moieties, such as ferrocene (B1249389). The synthesis of ferrocenyl thioketones, where a phenyl group is replaced by a ferrocenyl group, creates derivatives with unique electrochemical properties and reactivity. researchgate.net These ferrocenyl-substituted thioketones have been shown to react smoothly with various reagents, such as diphenyldiazomethane, to afford novel ferrocenyl-substituted thiiranes. researchgate.net The presence of the ferrocene unit is often crucial for the observed reaction pathways. researchgate.net

Future work in this area will likely focus on:

Systematic Substituent Effects: A systematic study varying the electronic nature and position of substituents on the phenyl ring to create a library of this compound derivatives with a predictable spectrum of reactivity.

Chiral Derivatives: The introduction of chiral auxiliaries to create enantiomerically pure this compound derivatives for applications in asymmetric synthesis.

Functional Handles: Incorporation of functional groups that can participate in subsequent transformations, such as cross-coupling reactions, allowing the this compound unit to be integrated into larger, more complex molecular architectures.

| Derivative | Key Feature/Modification | Reported Finding/Application | Reference(s) |

| 4-(Dimethylamino)this compound | Strong electron-donating group on the phenyl ring. | Exhibits significant dipolar character; structure confirmed by X-ray diffraction and quantum calculations. researchgate.net | researchgate.net |

| Ferrocenyl thioketones | Phenyl group replaced by a ferrocenyl moiety. | Serve as precursors to novel ferrocene-containing heterocycles like thiiranes; exhibit unique electrochemical properties. researchgate.net | researchgate.net |

| 2-tert-Butyl-2-p-tolyl-2H-benzo[b]thiete | Product of [2+2] cycloaddition with benzyne (B1209423). | Represents a stable cycloadduct, demonstrating a key reactivity pattern of the parent this compound. capes.gov.br | capes.gov.br |

Discovery of Untapped Reactivity Profiles and Novel Catalytic Transformations

While the classical reactivity of this compound is well-documented, emerging research continues to uncover novel transformations and explore its potential in catalysis. The unique properties of the thiocarbonyl group—its polarizability, the relative weakness of the C=S π-bond, and the reactivity of sulfur as both a nucleophile and an electrophile—make it a versatile functional group for new reaction discovery.

A notable area of recent exploration is the reaction of this compound with highly reactive intermediates like benzyne. These reactions can proceed through different pathways depending on the conditions. For example, the reaction of this compound with benzyne generated from phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate (B1224126) yields a [2+2] cycloadduct. capes.gov.brcapes.gov.br However, under different conditions, such as in refluxing dichloromethane, a mixture of [2+2] and [4+2] cycloadducts can be formed, indicating a tunable reactivity profile that warrants further investigation. capes.gov.br

The application of this compound and related thioketones in catalysis is a burgeoning field. Research has demonstrated that the sulfurization of thioketones can be catalyzed by fluoride (B91410) anions, representing a novel method for creating sulfur-rich heterocycles. mdpi.com There is also growing interest in using thioketone derivatives in broader catalytic systems. For instance, the I2/DMSO catalytic system has been shown to be effective for cross-dehydrogenative coupling reactions involving thioketone derivatives. mdpi.com

Future research is expected to explore:

Thiocarbonyls as Ligands: The use of the sulfur atom in this compound derivatives as a soft donor ligand to coordinate with transition metals, potentially leading to new catalysts with unique steric and electronic environments.

Photocatalysis and Electrochemistry: Investigating the behavior of this compound under photochemical or electrochemical conditions to access novel radical or ionic reaction pathways.

Bio-inspired Catalysis: Designing catalytic systems that mimic enzymatic processes, where the thiocarbonyl group could play a role analogous to that of sulfur-containing motifs in biological systems.

Application of Advanced Characterization Techniques for In-Depth Mechanistic Understanding

A complete understanding of the reaction mechanisms of this compound requires moving beyond the analysis of starting materials and final products to the direct observation of transient intermediates and transition states. The application of advanced, often in-situ, characterization techniques is critical for achieving this level of mechanistic detail.

Modern analytical methods can provide real-time information on reacting systems. cip.com.cn Techniques such as in-situ UV-vis absorption spectroscopy can monitor the disappearance of colored thioketones and the appearance of intermediates, while in-situ NMR and IR spectroscopy can provide structural information on species as they form and react in solution. cip.com.cn These methods are invaluable for constructing accurate reaction profiles and identifying short-lived species that would be missed by conventional analysis. For example, the study of complex catalytic cycles, such as those potentially involving this compound, would benefit immensely from techniques like in-situ Raman spectroscopy to probe catalyst-substrate interactions. cip.com.cn

The elucidation of complex, multi-step reaction mechanisms also relies on classical techniques like kinetic analysis and isotopic labeling to pinpoint rate-determining steps and trace the path of atoms through the transformation. numberanalytics.com When combined with computational modeling, these experimental techniques can provide a highly detailed picture of the reaction energy surface.

Future applications of advanced characterization in this compound research will likely include:

Time-Resolved Spectroscopy: Using pump-probe laser techniques to study the photochemistry of this compound on ultrafast timescales.

Advanced Mass Spectrometry: Employing techniques like electrospray ionization mass spectrometry (ESI-MS) to intercept and characterize ionic intermediates in reaction pathways.

Synchrotron-Based Methods: Utilizing techniques like X-ray Absorption Fine Structure (XAFS) spectroscopy to determine the precise coordination environment and oxidation state of metal centers in catalytic reactions involving this compound-derived ligands. mdpi.com

By embracing these advanced methods, researchers can move beyond postulating mechanisms to gathering direct evidence, enabling a more rational design of reactions and catalysts based on a fundamental mechanistic understanding. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for thiopivalophenone, and how can reaction conditions be optimized for reproducibility?

this compound is commonly synthesized via cathodic reduction in alcoholic solvents with alkylating agents, yielding thioethers (e.g., 3) and monothioacetals (e.g., 4). Key parameters affecting efficiency include solvent polarity, current density, and alkylating agent stoichiometry. For reproducibility, document solvent purity, reaction temperature, and voltammetric conditions. Cross-validate yields using NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?

- X-ray crystallography : Resolves steric and electronic effects in crystal packing, such as intermolecular interactions in 4-(dimethylamino)this compound .

- NMR spectroscopy : Use and NMR to confirm functional groups and monitor reaction progress.

- IR spectroscopy : Identify thiocarbonyl (C=S) stretching vibrations (~1200–1050 cm). Compare results with literature data to ensure consistency .

Q. How should researchers handle contradictions in reported crystallographic data for this compound derivatives?

Contradictions may arise from solvent effects or polymorphic variations. Address discrepancies by:

- Reproducing synthesis under controlled conditions (e.g., inert atmosphere, solvent purity).

- Performing Hirshfeld surface analysis to assess intermolecular interactions.

- Cross-referencing with computational models (e.g., density functional theory) to validate bond lengths and angles .

Advanced Research Questions

Q. What computational strategies are effective for studying this compound’s electronic structure and reactivity?

Apply density functional theory (DFT) with hybrid functionals (e.g., Perdew-Burke-Ernzerhof) to model electron density distributions and frontier molecular orbitals. Validate computational results against experimental data, such as X-ray-derived bond lengths and redox potentials. Use software like Gaussian or ORCA for geometry optimization and transition-state analysis .

Q. How can mechanistic studies resolve competing pathways in this compound’s electrochemical reduction?

- Controlled potential electrolysis : Monitor intermediate formation via in-situ FTIR or UV-vis spectroscopy.

- Isotopic labeling : Use deuterated solvents to trace protonation steps.

- Kinetic analysis : Compare rate constants under varying pH and electrolyte conditions to identify rate-determining steps .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

- Quality control protocols : Implement HPLC or GC-MS to assess purity.

- Statistical design of experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) using response surface methodology.

- Subsampling strategies : Follow ASTM guidelines to ensure representative analytical subsamples, minimizing preparation errors .

Methodological and Safety Considerations

Q. How should experimental protocols for this compound be structured to meet journal reproducibility standards?

- Detailed procedures : Specify equipment (e.g., potentiostat model), solvent drying methods, and purification techniques (e.g., column chromatography gradients).

- Supporting information : Provide raw spectral data, crystallographic CIF files, and computational input files. Adhere to guidelines like those in the Beilstein Journal of Organic Chemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods for synthesis and purification steps.

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Waste disposal : Neutralize residues before disposal and adhere to SDS guidelines (e.g., avoid environmental release) .

Data Analysis and Reporting

Q. How should researchers present contradictory data in publications involving this compound?

- Transparency : Clearly state experimental limitations (e.g., air sensitivity, solvent impurities).

- Comparative tables : Tabulate crystallographic parameters (e.g., bond lengths, angles) from multiple batches or studies.

- Error analysis : Calculate standard deviations for replicate experiments and discuss potential sources of variability .

Q. What criteria should guide the inclusion of this compound studies in systematic reviews?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.